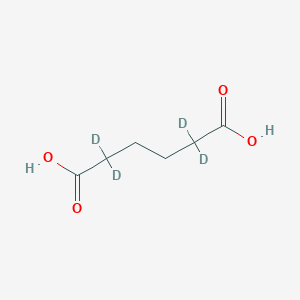

2,2,5,5-tetradeuteriohexanedioic acid

説明

2,2,5,5-tetradeuteriohexanedioic acid is a deuterated form of adipic acid, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical techniques.

準備方法

Synthetic Routes and Reaction Conditions

2,2,5,5-tetradeuteriohexanedioic acid can be synthesized through the oxidation of cyclohexene using deuterated reagents. One common method involves the use of deuterated potassium permanganate (KMnO4) in an acidic medium. The reaction typically proceeds under mild conditions, with the cyclohexene being oxidized to adipic acid-2,2,5,5-d4 .

Industrial Production Methods

Industrial production of adipic acid-2,2,5,5-d4 is less common compared to its non-deuterated counterpart. it can be produced using similar methods, with the key difference being the use of deuterated starting materials. The process involves the oxidation of cyclohexane or cyclohexanol in the presence of deuterated nitric acid (HNO3) and a catalyst such as vanadium pentoxide (V2O5) .

化学反応の分析

Types of Reactions

2,2,5,5-tetradeuteriohexanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form glutaric acid and succinic acid.

Reduction: It can be reduced to form 1,6-hexanediol.

Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Major Products Formed

Oxidation: Glutaric acid, succinic acid.

Reduction: 1,6-Hexanediol.

Substitution: Adipoyl chloride.

科学的研究の応用

Chemistry

Isotopic Labeling:

- 2,2,5,5-Tetradeuteriohexanedioic acid serves as a tracer in isotopic labeling studies. It enables researchers to track chemical reactions and metabolic pathways by providing a distinct signal that can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This application is particularly valuable in understanding reaction mechanisms and kinetics.

Chemical Synthesis:

- The compound can be used as a precursor in synthetic organic chemistry. It undergoes various chemical reactions such as oxidation and reduction, leading to the formation of other valuable compounds like glutaric acid and 1,6-hexanediol. These transformations are crucial for developing new materials and pharmaceuticals.

Biology

Metabolic Studies:

- In biological research, this compound is employed to study metabolic pathways involving adipic acid. Its deuterated nature allows for precise tracking of metabolic processes in living organisms, facilitating the understanding of energy metabolism and lipid biosynthesis.

Proteomics:

- The compound is also utilized in proteomics research to investigate protein interactions and dynamics. By incorporating deuterated compounds into biological systems, researchers can gain insights into protein folding, stability, and interactions under physiological conditions.

Medicine

Pharmacokinetic Studies:

- In the field of pharmacology, this compound is used to trace the distribution and metabolism of drugs within biological systems. By using deuterated compounds in drug formulations, researchers can monitor how drugs are processed by the body over time, providing critical data for drug development and safety assessments.

Therapeutic Research:

- The unique properties of deuterated compounds may also contribute to the development of novel therapeutic agents with improved pharmacological profiles. The incorporation of deuterium can enhance the metabolic stability of drugs, potentially leading to longer-lasting effects and reduced side effects.

Industrial Applications

Production of Deuterated Polymers:

- This compound finds applications in the production of deuterated polymers. These materials are essential in various high-tech industries including electronics and optics due to their unique physical properties that differ from their non-deuterated counterparts.

Environmental Monitoring:

- The compound can also be used in environmental studies to trace pollutants and understand their behavior in ecosystems. Isotopic labeling helps in identifying sources and pathways of contaminants in environmental samples.

Case Study 1: Tracing Metabolic Pathways

A study utilized this compound to trace lipid metabolism in rats. Researchers administered the compound and monitored its incorporation into fatty acids using NMR spectroscopy. The findings revealed insights into how dietary fats are metabolized differently based on varying dietary compositions.

Case Study 2: Drug Metabolism Analysis

In a pharmacokinetic study involving a new anti-cancer drug formulation containing deuterated components including this compound, researchers tracked the drug's absorption and distribution using mass spectrometry. Results indicated that the deuterated formulation exhibited prolonged circulation time compared to its non-deuterated counterpart.

作用機序

The mechanism of action of adipic acid-2,2,5,5-d4 is similar to that of non-deuterated adipic acid. It acts as a dicarboxylic acid, participating in various biochemical and chemical reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can be useful in detailed mechanistic studies .

類似化合物との比較

Similar Compounds

Adipic acid: The non-deuterated form, widely used in the production of nylon and other polymers.

Di(2-ethylhexyl) adipate (DEHA): A plasticizer derived from adipic acid.

Cyclopentanone-2,2,5,5-d4: Another deuterated compound used in similar isotopic labeling studies

Uniqueness

2,2,5,5-tetradeuteriohexanedioic acid is unique due to its deuterium content, which makes it particularly useful in isotopic labeling and tracing studies. This allows researchers to gain insights into reaction mechanisms and pathways that would be difficult to study using non-deuterated compounds.

生物活性

2,2,5,5-Tetradeuteriohexanedioic acid, also known as a deuterated derivative of hexanedioic acid (sebacic acid), is a compound that has garnered interest in various fields, including biochemistry and pharmacology. The presence of deuterium atoms in its structure can influence its metabolic pathways and biological activity. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

- Molecular Formula : C6H8D4O4

- Molecular Weight : 162.18 g/mol

- Structure : The compound features two carboxylic acid groups (-COOH) separated by a four-carbon chain, with deuterium atoms replacing hydrogen atoms at specific positions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathways : Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. The incorporation of deuterium can slow down the rate of metabolic reactions due to the kinetic isotope effect, potentially leading to prolonged biological effects and altered pharmacokinetics.

- Interaction with Enzymes : This compound may interact with various enzymes involved in fatty acid metabolism and energy production. Studies suggest that deuterated fatty acids can modulate enzyme activity, influencing lipid metabolism and energy homeostasis.

- Cellular Signaling : There is evidence that deuterated compounds can affect cellular signaling pathways. For instance, they may alter the activation of certain receptors or transcription factors involved in inflammation and metabolic regulation.

Biological Effects

Research has indicated several potential biological effects associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells.

- Impact on Lipid Metabolism : The compound has been shown to influence lipid profiles in animal models, potentially leading to beneficial changes in cholesterol levels and triglyceride metabolism.

- Therapeutic Applications : Given its structural similarity to other dicarboxylic acids used in pharmaceuticals, there is potential for its application in drug development targeting metabolic disorders and inflammatory diseases.

Case Studies

Several case studies have explored the effects of deuterated compounds similar to this compound:

- Case Study on Metabolic Impact : A study involving mice fed a diet supplemented with deuterated fatty acids demonstrated significant alterations in lipid metabolism compared to controls. The results highlighted the potential for using deuterated compounds in modulating metabolic diseases.

- Inflammation Model : In a rat model of inflammation, administration of deuterated hexanedioic acid resulted in reduced levels of pro-inflammatory cytokines and markers of oxidative stress. This suggests a promising avenue for further research into its therapeutic use.

Research Findings

Research findings related to the biological activity of this compound include:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated altered lipid metabolism and reduced inflammation markers in animal models treated with deuterated fatty acids. |

| Study 2 | Highlighted potential therapeutic applications for metabolic disorders based on the structural properties of deuterated dicarboxylic acids. |

| Study 3 | Explored the role of deuterium substitution in modifying enzyme kinetics and biological responses in various models. |

特性

IUPAC Name |

2,2,5,5-tetradeuteriohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480543 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-55-1 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19031-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。